Cas no 1105222-89-6 (2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide)

2-[7-(4-Chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide is a thienopyrimidine-based compound with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a thieno[3,2-d]pyrimidinone core substituted with a 4-chlorophenyl group at the 7-position and an acetamide moiety at the 3-position, further functionalized with a 3-fluoro-4-methylphenyl group. This molecular architecture suggests possible bioactivity, particularly in kinase inhibition or targeted therapeutic pathways. The presence of halogen and fluorine substituents may enhance binding affinity and metabolic stability. The compound’s well-defined heterocyclic framework makes it a valuable intermediate for the synthesis of more complex bioactive molecules. Its purity and structural specificity support its use in rigorous pharmacological studies.
2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide structure
1105222-89-6 structure
商品名:2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide
CAS番号:1105222-89-6
MF:C21H15ClFN3O2S
メガワット:427.879105806351
CID:5386672

2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide 化学的及び物理的性質

名前と識別子

    • 7-(4-Chlorophenyl)-N-(3-fluoro-4-methylphenyl)-4-oxothieno[3,2-d]pyrimidine-3(4H)-acetamide
    • 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide
    • インチ: 1S/C21H15ClFN3O2S/c1-12-2-7-15(8-17(12)23)25-18(27)9-26-11-24-19-16(10-29-20(19)21(26)28)13-3-5-14(22)6-4-13/h2-8,10-11H,9H2,1H3,(H,25,27)
    • InChIKey: JQWAVFAAFASIOL-UHFFFAOYSA-N
    • ほほえんだ: C1N(CC(NC2=CC=C(C)C(F)=C2)=O)C(=O)C2SC=C(C3=CC=C(Cl)C=C3)C=2N=1

じっけんとくせい

  • 密度みつど: 1.44±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • 酸性度係数(pKa): 12.80±0.70(Predicted)

2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3382-7883-25mg
2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide
1105222-89-6 90%+
25mg
$109.0 2023-04-26
Life Chemicals
F3382-7883-1mg
2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide
1105222-89-6 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3382-7883-5μmol
2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide
1105222-89-6 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3382-7883-20μmol
2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide
1105222-89-6 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3382-7883-10mg
2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide
1105222-89-6 90%+
10mg
$79.0 2023-04-26
Life Chemicals
F3382-7883-40mg
2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide
1105222-89-6 90%+
40mg
$140.0 2023-04-26
Life Chemicals
F3382-7883-20mg
2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide
1105222-89-6 90%+
20mg
$99.0 2023-04-26
Life Chemicals
F3382-7883-2μmol
2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide
1105222-89-6 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3382-7883-10μmol
2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide
1105222-89-6 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3382-7883-5mg
2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide
1105222-89-6 90%+
5mg
$69.0 2023-04-26

2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide 関連文献

2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-fluoro-4-methylphenyl)acetamideに関する追加情報

Professional Introduction to Compound with CAS No 1105222-89-6 and Product Name: 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide

Compound with the CAS number 1105222-89-6 and the product name 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential biological activities and structural complexity. The molecular framework incorporates several key structural motifs that contribute to its unique chemical and pharmacological properties.

The core structure of this compound is derived from thieno[3,2-d]pyrimidine, a scaffold that has been extensively studied for its role in various therapeutic applications. Thieno[3,2-d]pyrimidines are known for their ability to interact with multiple biological targets, making them valuable candidates for drug discovery. Specifically, the 4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl moiety in the compound's name is a critical pharmacophore that contributes to its binding affinity and specificity towards certain enzymes and receptors.

In addition to the thieno[3,2-d]pyrimidine core, the compound features a 4-chlorophenyl substituent at the 7-position. The presence of chlorine atoms in aromatic rings is a common strategy in medicinal chemistry to enhance metabolic stability and binding interactions. The chlorine atom at the para position relative to the phenyl ring likely plays a crucial role in modulating the electronic properties of the molecule, thereby influencing its pharmacokinetic profile.

The other notable feature of this compound is the N-(3-fluoro-4-methylphenyl)acetamide moiety. The introduction of fluorine at the 3-position of the phenyl ring is a well-documented approach to improve lipophilicity and binding affinity. Fluorinated aromatic compounds often exhibit enhanced bioavailability and prolonged half-life due to their resistance to metabolic degradation. Furthermore, the methyl group at the 4-position of the phenyl ring may further fine-tune the molecule's solubility and interactions with biological targets.

Recent studies have highlighted the importance of thieno[3,2-d]pyrimidine derivatives in the development of novel therapeutic agents. These compounds have shown promise in various disease models, including cancer, inflammation, and infectious diseases. The specific arrangement of substituents in this compound's structure suggests potential activity against enzymes involved in cell proliferation and signal transduction pathways relevant to these diseases.

One particularly intriguing aspect of this compound is its potential interaction with kinases and other enzymes implicated in cancer progression. The combination of a thieno[3,2-d]pyrimidine core, a 4-chlorophenyl substituent, and an acetamide group creates a molecular entity that may disrupt key signaling cascades by inhibiting target enzymes. Preliminary computational studies have suggested that this compound could bind effectively to ATP-binding pockets of kinases, thereby inhibiting their activity.

Moreover, the presence of both fluorine and chlorine atoms in the molecule suggests that it may exhibit favorable pharmacokinetic properties. Fluorine atoms are known to enhance metabolic stability by resisting hydrolysis under physiological conditions. Meanwhile, chlorine atoms can improve binding affinity by participating in hydrophobic interactions and dipole-dipole forces with biological targets. This dual substitution strategy may lead to improved drug-like characteristics such as enhanced solubility, bioavailability, and target engagement.

The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions between appropriately substituted thienopyrimidinone derivatives and fluorinated aromatic amides under controlled conditions. Advances in synthetic methodologies have enabled more efficient production of complex heterocyclic compounds like this one, making it feasible for large-scale pharmaceutical applications.

In conclusion, compound with CAS number 1105222-89-6 and product name 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide represents a promising candidate for further exploration in drug discovery efforts. Its unique structural features and potential biological activities make it an attractive molecule for developing novel therapeutic agents targeting various diseases. Continued research into its pharmacological properties will likely uncover new opportunities for medical intervention.

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